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Compound of Interest

Compound Name:
2-Amino-N-tert-butyl-DL-

propanamide

CAS No.: 83730-58-9

Cat. No.: B113069

Get Quote

Executive Summary & Compound Identity
2-Amino-N-tert-butyl-DL-propanamide is a foundational amino acid derivative, functioning as

the tert-butyl amide of racemic alanine. It serves as a critical building block in the synthesis of

peptidomimetics, sterically hindered chiral ligands, and pharmacological agents where

resistance to enzymatic hydrolysis is required.

IUPAC Name: 2-Amino-N-tert-butylpropanamide

Common Names: H-DL-Ala-NH-tBu; Alanine tert-butylamide

CAS Number: 83730-58-9 (racemic)

Molecular Formula:

Molecular Weight: 144.22 g/mol
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The molecule consists of a propanamide core substituted at the

-position with a primary amine and at the nitrogen with a bulky tert-butyl group. This steric bulk
significantly influences its spectroscopic signature, particularly in NMR (hindered rotation) and
MS (fragmentation stability).

Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, as the most common

spectral impurities arise from incomplete deprotection or coupling reagents.

Synthesis Workflow
The standard route involves coupling N-protected alanine (e.g., Boc-Ala-OH) with tert-

butylamine, followed by deprotection.

DL-Alanine
(Starting Material) Boc-DL-AlanineBoc2O / NaOH Coupling

(EDC/HOBt + t-BuNH2)
Boc-Ala-NH-tBu

(Precursor)
Deprotection
(TFA or HCl)

2-Amino-N-tert-butyl-
propanamide

Neutralization

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the Boc-protected intermediate, a common source of

NMR impurities (singlet at

1.45 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Condition: Spectra are best resolved in DMSO-

to prevent rapid exchange of the amide proton and to solubilize the polar amine.

is acceptable but may broaden the amide NH signal.

H NMR Data (400 MHz, DMSO- )
The spectrum is characterized by the distinct tert-butyl singlet and the alanine "quartet-doublet"

coupling system.
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Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Structural
Note

Amide NH 7.45 - 7.60 Broad Singlet 1H -

Downfield

due to H-

bonding;

broadens

with moisture.

-CH 3.25 - 3.35 Quartet 1H 6.8 - 7.0

Characteristic

methine

proton; shifts

downfield to

~4.0 if Boc-

protected.

Amine 1.60 - 2.00 Broad 2H -

Highly

variable;

overlaps with

water in

DMSO or

shifts in

.

(Ala) 1.10 - 1.15 Doublet 3H 6.8 - 7.0
Coupled to

-CH.

-Butyl 1.25 - 1.28 Singlet 9H -

Intense

singlet;

diagnostic for

the amide

terminus.

Critical Analysis:

Differentiation from Precursor: The Boc-protected intermediate (Boc-Ala-NH-tBu) possesses

two large singlets: the amide
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-Bu (~1.28 ppm) and the carbamate Boc (~1.38 ppm). The disappearance of the 1.38 ppm
singlet confirms successful deprotection.

Stereochemistry: In the DL (racemic) mixture, the signals appear identical to the pure

enantiomer in an achiral solvent. If a chiral shift reagent (e.g.,

) is added, the

-CH quartet and

-Bu singlet will split, allowing enantiomeric excess (ee) determination.

C NMR Data (100 MHz, DMSO- )

Carbon Type
Shift (

, ppm)
Signal Description

Carbonyl (C=O) 174.5 - 176.0 Amide carbonyl. Deshielded.

Quaternary C 50.0 - 50.5
The central carbon of the tert-

butyl group.

-CH 50.8 - 51.5
Methine carbon attached to the

amine.

-Butyl 28.5 - 28.9
Intense signal (3 equivalent

carbons).

Ala 21.0 - 21.5 Methyl side chain.

Infrared (IR) Spectroscopy
Method: ATR-FTIR (Attenuated Total Reflectance) on solid sample.

The IR spectrum is dominated by the amide functionalities and the primary amine.

3350 - 3250 cm

:N-H Stretching. A doublet or broad band representing both the primary amine (
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) asymmetric/symmetric stretches and the secondary amide (

) stretch.

2960 - 2870 cm

:C-H Stretching. Strong aliphatic peaks due to the methyl-rich tert-butyl group.

1640 - 1660 cm

:Amide I Band. Primarily C=O stretching. This is lower than ester carbonyls due to resonance
donation from the nitrogen.

1530 - 1550 cm

:Amide II Band. N-H bending coupled with C-N stretching. Diagnostic of secondary amides.

Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode.

Fragmentation Pathway
The fragmentation is driven by the stability of the tert-butyl cation and the cleavage of the

amide bond.

Molecular Ion [M+H]+
m/z 145.2

Acylium Ion
[H2N-CH(CH3)-CO]+

m/z 72.0

Amide Bond Break

tert-Butyl Cation
[C(CH3)3]+

m/z 57.1

Inductive Cleavage

[M+H - NH3]+
m/z 128.1

Deamination

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in ESI-MS. The m/z 57 peak is often the base peak

in EI, while ESI preserves the molecular ion.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b113069/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-characterization-2-amino-n-tert-butyl-dl-propanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113069?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parent Ion:

145.2

.

Base Peak (ESI): Often the parent ion 145.2.

Base Peak (EI):

57 (

-butyl cation) or

44 (amine fragment

).

Diagnostic Loss: Loss of 57 Da (isobutene) is common in rearrangement, but direct cleavage

leads to the

-butyl cation.

Experimental Protocols
Protocol A: NMR Sample Preparation
To ensure sharp peaks and accurate integration for purity assessment:

Solvent Choice: Use DMSO-

(99.9% D) for the free amine to prevent salt formation artifacts common in

(which often contains trace HCl).

Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

Shimming: Allow the sample to equilibrate in the probe for 5 minutes. Shim on the large tert-

butyl signal for optimal resolution.

Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm.
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Protocol B: Purity Check via TLC
Stationary Phase: Silica Gel 60

.

Mobile Phase:

(90:9:1).

Visualization:

UV: Weak/Inactive (lack of conjugation).

Ninhydrin Stain: Stains Red/Purple (indicates free primary amine).

Impurities: If a spot does not stain with Ninhydrin but is visible in Iodine, it may be the

unreacted tert-butylamine or protected intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b113069/docs#comprehensive-spectroscopic-
characterization-2-amino-n-tert-butyl-dl-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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